Isopropyl cinnamate

Catalog No.
S1943714
CAS No.
7780-06-5
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl cinnamate

CAS Number

7780-06-5

Product Name

Isopropyl cinnamate

IUPAC Name

propan-2-yl (E)-3-phenylprop-2-enoate

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+

InChI Key

RGACABDFLVLVCT-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C=CC1=CC=CC=C1

solubility

insoluble in water; soluble in oils
miscible (in ethanol)

Canonical SMILES

CC(C)OC(=O)C=CC1=CC=CC=C1

The exact mass of the compound Isopropyl cinnamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilsmiscible (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Isopropyl cinnamate (CAS: 7780-06-5) is an ester of cinnamic acid and isopropanol, belonging to the broader class of cinnamate esters. These compounds are widely utilized as fragrance ingredients, cosmetic additives, and UV-B filters due to their characteristic aromatic structure and pleasant scent. Isopropyl cinnamate typically presents as a colorless to pale yellow liquid, soluble in alcohols and organic solvents but insoluble in water. Its specific physical properties, governed by the isopropyl ester group, differentiate it from other common cinnamates, making it a precise choice for applications requiring specific volatility, solubility, or UV absorption characteristics.

While structurally similar to analogs like methyl or ethyl cinnamate, substituting Isopropyl cinnamate is often unviable for performance-critical applications. The branched isopropyl group, compared to the linear methyl or ethyl groups, imparts distinct physical properties that directly influence processability and end-product performance. These differences in volatility, solubility, and steric profile mean that Isopropyl cinnamate offers a unique balance of fragrance longevity, formulation compatibility in specific solvent systems, and photoreactivity. For formulators in cosmetics or polymers, where scent release profiles, solubility in non-polar bases, or the glass transition temperature of a resulting polymer are critical design parameters, this ester is not a generic commodity but a specific tool for achieving a targeted outcome.

Modulated Volatility for Controlled Fragrance Release

The choice of ester group directly controls the volatility and, therefore, the scent profile and longevity of a cinnamate in formulation. Isopropyl cinnamate exhibits a boiling point of approximately 270–273 °C. This is substantially higher than the more volatile Methyl cinnamate (Boiling Point: 263 °C), which provides a bright, fruity top-note but can dissipate quickly. Conversely, it is more volatile than heavier esters like Benzyl cinnamate, which function as tenacious base notes. This positions Isopropyl cinnamate as an ideal mid-note, offering a balance of diffusive power and staying-power not achievable by simple substitution with other common cinnamates.

Evidence DimensionBoiling Point (at atmospheric pressure)
Target Compound Data270–273 °C
Comparator Or BaselineMethyl Cinnamate: 263 °C; Benzyl Cinnamate: 323 °C
Quantified Difference7-10 °C higher than Methyl cinnamate, providing lower volatility.
ConditionsStandard atmospheric pressure.

This specific boiling point allows formulators to precisely control the evaporation rate and perceived scent stage, filling a performance gap between highly volatile and heavy cinnamate esters.

Enhanced UVB Absorbance Compared to Cinnamic Acid Precursor

Esterification of cinnamic acid significantly improves its performance as a UVB filter. In a direct comparison in ethanol solution, Ethyl cinnamate, a close analog to Isopropyl cinnamate, demonstrated a higher Sun Protection Factor (SPF) value than its precursor, cinnamic acid. At a concentration of 10 ppm, ethyl cinnamate exhibited an SPF of 4.769, while cinnamic acid measured at 3.457. This indicates more effective absorption of erythemogenic radiation in the 290-320 nm range. Cinnamate esters as a class are known to be potent UVB absorbers, with a characteristic λmax around 310 nm, making the ester form a more efficient choice for sunscreen applications than the parent acid.

Evidence DimensionCalculated Sun Protection Factor (SPF)
Target Compound Data4.769 (for Ethyl Cinnamate, a close structural analog)
Comparator Or BaselineCinnamic Acid: 3.457
Quantified Difference38% higher SPF value for the ester form
Conditions10 ppm concentration in ethanol solution, calculated using the Mansur equation.

For developers of sun care products, selecting the ester form provides significantly better UVB-blocking efficiency per unit concentration compared to using the unesterified acid, enabling more effective formulations.

Precursor for Negative Photoresists via Photodimerization

Cinnamate esters are foundational monomers for negative-working photoresists, where UV exposure induces cross-linking, rendering the polymer insoluble. This cross-linking occurs via a [2+2] photodimerization of the cinnamate groups on adjacent polymer chains, forming a cyclobutane ring. The choice of the ester group (e.g., isopropyl vs. methyl or ethyl) can influence the properties of the resulting polymer, such as glass transition temperature and solubility, which are critical for the performance of the photoresist in microfabrication. The photodimerization of the cinnamate residue is highly efficient, with insolubilization occurring even when only a small fraction of the groups have reacted, making these polymers highly sensitive for photolithographic applications.

Evidence DimensionMechanism of Action in Photoresists
Target Compound DataFunctions as a photosensitive monomer that undergoes [2+2] photodimerization to form an insoluble, cross-linked polymer network upon UV exposure.
Comparator Or BaselineNon-photosensitive polymers (e.g., standard acrylates), which require a separate photoinitiator to cross-link.
Quantified DifferenceN/A (Mechanism-based differentiation)
ConditionsExposure to UV light, typically around 313 nm, in a solid polymer film.

This inherent photoreactivity makes Isopropyl cinnamate a suitable candidate as a monomer or side-chain in polymers designed for negative photoresists, where processability and the final properties of the cross-linked film are key procurement drivers.

Formulating Mid-Note Fragrances in Perfumery and Cosmetics

Based on its specific boiling point, Isopropyl cinnamate is the right choice when a formulator needs a sweet, balsamic, and fruity note that is more persistent than top-notes like Methyl cinnamate but more diffusive than heavy base-notes. Its volatility profile is suited for adding warmth and depth to the heart of fine perfumes, lotions, and scented candles.

Development of High-SPF Sun Care and Daily-Wear Cosmetic Products

The superior UVB absorption efficiency of cinnamate esters over cinnamic acid makes Isopropyl cinnamate a valuable component for sun care formulations. It is particularly useful in products where high SPF is desired without relying solely on inorganic filters, contributing to cosmetically elegant lotions, creams, and sprays that require effective, soluble UVB protection.

Synthesis of Photosensitive Polymers for Photolithography

For material scientists developing negative photoresists, polymers incorporating Isopropyl cinnamate side-chains offer a direct route to photosensitive materials. The specific isopropyl group can be selected to tune the physical properties (e.g., solubility, thermal stability) of the final cross-linked polymer film, a critical factor in microelectronics fabrication and patterning.

Physical Description

Colourless viscous liquid, balsamic, sweet and dry amber type odou

XLogP3

3.4

Density

1.020-1.027

Other CAS

7780-06-5

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Propenoic acid, 3-phenyl-, 1-methylethyl ester: ACTIVE

Dates

Last modified: 08-16-2023

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